molecular formula C13H8Cl3NO B11169913 2,5-dichloro-N-(2-chlorophenyl)benzamide

2,5-dichloro-N-(2-chlorophenyl)benzamide

Cat. No.: B11169913
M. Wt: 300.6 g/mol
InChI Key: QBHHYPHQULUKIJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-chlorophenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of three chlorine atoms attached to the benzene rings, making it a dichlorobenzamide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-chlorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base. The reaction is usually carried out in a solvent such as N,N′-dimethylformamide at a temperature of around 60°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

2,5-Dichloro-N-(2-chlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(2-chlorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions on the benzene rings can affect the compound’s ability to interact with biological targets and undergo chemical reactions .

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2,5-dichloro-N-(2-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

QBHHYPHQULUKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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